2-Bromo-6-(dibromomethyl)pyridine
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Overview
Description
2-Bromo-6-(dibromomethyl)pyridine: is a halogenated pyridine derivative with the chemical formula C6H4Br3N . This compound is characterized by the presence of three bromine atoms attached to the pyridine ring, making it a highly brominated organic molecule. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Scientific Research Applications
Chemistry: : 2-Bromo-6-(dibromomethyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies .
Biology: : In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may also be used in the synthesis of biologically active molecules for pharmaceutical research.
Medicine: : Although not a drug itself, this compound can be used in medicinal chemistry to develop new therapeutic agents. Its derivatives may exhibit biological activity and can be investigated for potential medical applications.
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of agrochemicals, dyes, and polymers.
Safety and Hazards
The compound is considered hazardous and has been assigned the signal word 'Warning’ . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that bromopyridines are often used as building blocks in organic synthesis , suggesting that they may interact with a variety of biological targets.
Mode of Action
As a bromopyridine derivative, it may participate in various chemical reactions, including cross-coupling reactions . These reactions could potentially alter the function of its biological targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-6-(dibromomethyl)pyridine is currently unavailable . Its physicochemical properties suggest that it may have high gi absorption and could potentially permeate the blood-brain barrier .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, it should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2,6-lutidine: One common method involves the bromination of 2,6-lutidine. In this process, 2,6-lutidine is dissolved in carbon tetrachloride (CCl4) and then slowly reacted with dibromo Hai Ying and azobisisobutyronitrile (AIBN) at 80°C.
Bromination of 2-bromo-6-methylpyridine: Another method involves the bromination of 2-bromo-6-methylpyridine using bromine in dichloromethane and water at temperatures ranging from 10°C to 50°C.
Industrial Production Methods: Industrial production methods for 2-Bromo-6-(dibromomethyl)pyridine typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-6-(dibromomethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: This compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the pyridine ring.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Comparison with Similar Compounds
2,6-Dibromopyridine: This compound is similar in structure but lacks the dibromomethyl group.
2-Bromo-6-methylpyridine: This compound has a methyl group instead of a dibromomethyl group.
2-Bromo-6-(bromomethyl)pyridine: This compound has one less bromine atom compared to 2-Bromo-6-(dibromomethyl)pyridine.
Uniqueness: this compound is unique due to the presence of three bromine atoms, which can significantly influence its chemical reactivity and interactions. The dibromomethyl group provides additional sites for chemical modification, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-6-(dibromomethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADDHGFITKVJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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